The Discovery and Isolation of Difucosyllacto-N-neohexaose: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Discovery and Isolation of Difucosyllacto-N-neohexaose: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An in-depth exploration into the discovery, isolation, structural characterization, and biological significance of Difucosyllacto-N-neohexaose (DFLNH), a key fucosylated human milk oligosaccharide.
Introduction
Human milk oligosaccharides (HMOs) are a highly abundant and structurally diverse group of complex carbohydrates that represent the third largest solid component of human milk after lactose (B1674315) and lipids.[1] These intricate glycans are not readily digested by the infant, instead playing a crucial role in shaping the neonatal gut microbiome, influencing immune system development, and potentially impacting neurocognitive outcomes.[2][3] Among the vast array of HMOs, fucosylated oligosaccharides, which contain one or more fucose residues, are of particular interest due to their significant biological activities.
This technical guide focuses on a specific fucosylated HMO, Difucosyllacto-N-neohexaose (DFLNH). First isolated and characterized in the late 1970s, DFLNH is an octasaccharide that has been identified in the milk of nonsecretor individuals.[4] This document provides a comprehensive overview of the discovery, detailed isolation protocols, structural elucidation, and known biological functions of DFLNH, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Structural Elucidation
The initial discovery and structural characterization of DFLNH, specifically the isomer para-lacto-N-neohexaose, was a significant advancement in the field of glycobiology. Two new octasaccharides, which were difucosyl derivatives of para-lacto-N-hexaose and para-lacto-N-neohexaose, were first isolated from the milk of a nonsecretor Lewis a+b- individual in 1977.[4] The structure of what is now known as Difucosyllacto-N-neohexaose was determined through a combination of sequential enzymatic degradation and quantitative methylation analysis.[4]
Subsequent studies further refined the structural understanding of DFLNH isomers using advanced analytical techniques. In 1992, the primary structures of several human milk oligosaccharides, including a difucosyllacto-N-neohexaose, were definitively established using 1H- and 13C-nuclear magnetic resonance (NMR) spectroscopy.[5] These foundational studies laid the groundwork for our current understanding of the immense structural diversity within HMOs.
Table 1: Physicochemical Properties of Difucosyllacto-N-neohexaose
| Property | Value | Reference |
| Molecular Formula | C52H88N2O39 | [6] |
| Molecular Weight | 1365.25 g/mol | [6] |
| CAS Number | 64396-27-6 | [5] |
| Structure | An octasaccharide with a lacto-N-neohexaose core and two fucose residues. | [6] |
Experimental Protocols: Isolation and Purification of Difucosyllacto-N-neohexaose from Human Milk
The isolation of DFLNH from the complex mixture of HMOs in human milk requires a multi-step chromatographic approach. The following protocol is a synthesized methodology based on established techniques for the separation of fucosylated neutral HMOs.
Sample Preparation: Removal of Fats and Proteins
-
Centrifugation: Centrifuge pooled human milk samples at 4,000 x g for 30 minutes at 4°C to separate the lipid layer.
-
Skimming: Carefully remove the upper cream layer.
-
Ethanol (B145695) Precipitation: Add two volumes of cold ethanol (-20°C) to the skimmed milk and incubate overnight at 4°C to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 5,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the oligosaccharides and lactose.
Gel Filtration Chromatography: Removal of Lactose
-
Concentration: Concentrate the supernatant using a rotary evaporator.
-
Column Preparation: Use a Bio-Gel P-4 column equilibrated with deionized water.
-
Elution: Apply the concentrated sample to the column and elute with deionized water.
-
Fraction Collection and Analysis: Collect fractions and monitor for carbohydrate content using a phenol-sulfuric acid assay. Pool the fractions that elute before the large lactose peak.
Anion-Exchange Chromatography: Separation of Neutral and Acidic Oligosaccharides
-
Column Preparation: Use a strong anion exchange column (e.g., DEAE-Sephadex) equilibrated with a suitable buffer (e.g., 2 mM Tris-HCl, pH 7.5).
-
Sample Application: Apply the pooled oligosaccharide fraction to the column.
-
Elution of Neutral Fraction: Elute the neutral oligosaccharides, including DFLNH, with the equilibration buffer.
-
Elution of Acidic Fraction: Elute the bound acidic oligosaccharides with a salt gradient (e.g., 0-0.5 M NaCl in the same buffer).
Recycling High-Performance Liquid Chromatography (HPLC): Isolation of DFLNH
This step is crucial for separating isomeric fucosylated oligosaccharides.
-
Column: Utilize a preparative HPLC system with a column suitable for oligosaccharide separation, such as an amino-bonded silica (B1680970) column.[7] A recycling chromatography setup on a K+ ion-exchange resin column has been shown to be effective for separating lacto-N-neo-difucohexaose II from its isomers.[5]
-
Mobile Phase: Employ a gradient of acetonitrile (B52724) and water or a specific buffer system as described in the literature for separating fucosylated HMOs.
-
Detection: Monitor the elution profile using a refractive index detector or by analyzing fractions for carbohydrate content.
-
Fraction Collection and Recycling: Collect fractions corresponding to the expected elution time of DFLNH. The recycling technique involves re-injecting the collected fractions onto the column to improve resolution and achieve higher purity.
Structural Confirmation: NMR and Mass Spectrometry
The identity and purity of the isolated DFLNH should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H- and 13C-NMR are powerful tools for the complete structural elucidation of oligosaccharides, including the determination of glycosidic linkages and anomeric configurations.[1][5]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can confirm the molecular weight and provide fragmentation patterns that aid in sequencing the oligosaccharide.[8]
Quantitative Data
The concentration of DFLNH in human milk can vary significantly between individuals, primarily due to genetic factors such as the mother's secretor and Lewis blood group status.
Table 2: Concentration of Difucosyllacto-N-hexaose (DFLNH) in Human Milk Samples
| Study Population | Time Point | DFLNH Concentration (nmol/mL) | Reference |
| Latino Cohort | 1 month | 152 ± 136 (range: 11-805) | [9] |
| Latino Cohort | 6 months | 232 ± 175 (range: 27-1023) | [9] |
Biological Significance and Signaling Pathways
Fucosylated HMOs, including DFLNH, are not merely inert prebiotics. They exert significant biological effects through direct interaction with host cells and by modulating the gut microbiota.
Prebiotic Activity and Gut Microbiota Modulation
DFLNH, like other fucosylated HMOs, serves as a selective prebiotic, promoting the growth of beneficial gut bacteria, particularly species of Bifidobacterium.[10][11] Certain strains of Bifidobacterium, such as B. infantis, possess specific enzymes (fucosidases) that allow them to cleave and metabolize fucose-containing oligosaccharides.[12] The metabolism of these HMOs by bifidobacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[13] These SCFAs have numerous beneficial effects, including providing an energy source for colonocytes, maintaining gut barrier integrity, and modulating the immune system.
Interaction with Host Cell Receptors and Immune Modulation
Fucosylated HMOs can directly interact with lectin receptors on the surface of immune cells, thereby modulating immune responses.
-
DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin): This C-type lectin receptor, expressed on dendritic cells, has been shown to bind to various fucosylated HMOs.[14] This interaction can prevent the binding of pathogens to DC-SIGN, suggesting a role for these HMOs in protecting against infections.[15]
-
Toll-like Receptor 4 (TLR4): Some studies suggest that fucosylated HMOs can directly interact with TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. This interaction can inhibit TLR4 signaling, thereby preventing excessive inflammation in the gut.[2]
Visualizations
Experimental Workflow for DFLNH Isolation
Caption: Workflow for the isolation and characterization of DFLNH from human milk.
Signaling Pathways Modulated by Fucosylated HMOs
Caption: Putative signaling pathways modulated by DFLNH and other fucosylated HMOs.
Conclusion
Difucosyllacto-N-neohexaose is a structurally complex and biologically significant component of human milk. Its isolation requires sophisticated chromatographic techniques, and its biological activities underscore the intricate relationship between maternal diet, the infant gut microbiome, and the developing immune system. Further research into the specific receptor interactions and downstream signaling pathways of DFLNH will undoubtedly provide deeper insights into its role in infant health and may pave the way for its use in novel therapeutic and nutritional applications. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this fascinating human milk oligosaccharide.
References
- 1. Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human milk oligosaccharides 2'-fucosyllactose and 6'-sialyllactose protect against the development of necrotizing enterocolitis by inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of human milk oligosaccharides by recycling chromatography. First isolation of lacto-N-neo-difucohexaose II and 3'-Galactosyllactose from this source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Milk Oligosaccharide 2'-Fucosyllactose Inhibits Ligand Binding to C-Type Lectin DC-SIGN but Not to Langerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lewis X oligosaccharides targeting to DC-SIGN enhanced antigen-specific immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bifidobacterium infantis Metabolizes 2'Fucosyllactose-Derived and Free Fucose Through a Common Catabolic Pathway Resulting in 1,2-Propanediol Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 14. Human DC-SIGN binds specific human milk glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Milk Blocks DC-SIGN–Pathogen Interaction via MUC1 - PMC [pmc.ncbi.nlm.nih.gov]
